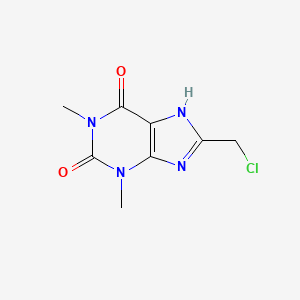

8-(chloromethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

説明

8-(Chloromethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione (CAS 64398-14-7, molecular formula C₈H₈ClN₄O₂) is a substituted purine-2,6-dione derivative. Its structure features a chloromethyl group at the 8-position, a methyl group at N1 and N3, and a fused bicyclic system.

特性

IUPAC Name |

8-(chloromethyl)-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O2/c1-12-6-5(10-4(3-9)11-6)7(14)13(2)8(12)15/h3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSGELSOSFEWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214609 | |

| Record name | 1H-Purine-2,6-dione, 8-(chloromethyl)-3,7-dihydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64398-14-7 | |

| Record name | 1H-Purine-2,6-dione, 8-(chloromethyl)-3,7-dihydro-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064398147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 8-(chloromethyl)-3,7-dihydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(chloromethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves the chloromethylation of a suitable purine precursor. One common method includes the reaction of 1,3-dimethyl-2,6-dioxopurine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce the environmental impact of the synthesis process.

化学反応の分析

Types of Reactions

8-(chloromethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

Reduction Reactions: Reduction can be used to remove the chloromethyl group or to convert it into other functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated purine.

科学的研究の応用

8-(chloromethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

Biology: Studied for its potential interactions with nucleic acids and proteins.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

作用機序

The mechanism of action of 8-(chloromethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to the inhibition of enzymatic activity or the disruption of nucleic acid function. This reactivity is the basis for its potential use as an antiviral or anticancer agent, as it can interfere with the replication of viruses or the proliferation of cancer cells .

類似化合物との比較

8-Methoxy Derivatives

- Example : 8-Methoxy-1,3-dimethylpurine-2,6-dione derivatives (e.g., compound 1 from : 2-(8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl)acetic acid).

- Structural Difference : Methoxy (-OCH₃) replaces chloromethyl (-CH₂Cl).

- Functional Impact : The methoxy group enhances metabolic stability compared to chloromethyl, which is a reactive leaving group. Methoxy derivatives exhibit antimutagenic and free radical scavenging activities but require further pharmacokinetic studies .

8-Substituted Alkyl/Aryl Derivatives

- Example : Compound 869 (): N-(4-(tert-butyl)phenyl)-2-(8-methoxy-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide.

- Structural Difference : A methoxy group at position 8, coupled with an acetamide-linked tert-butylphenyl group.

- Functional Impact : Such derivatives demonstrate potent phosphodiesterase (PDE) inhibition, particularly for chronic lung disease therapy. The tert-butylphenyl moiety enhances target binding affinity .

8-Thio Derivatives

PDE Inhibition

- Chloromethyl Analogs: No direct PDE inhibition data exists for the target compound. However, structurally related 8-substituted purine-2,6-diones (e.g., compound 832 in ) act as pan-PDE inhibitors, reducing fibrosis in lung disease models. The chloromethyl group may enhance cellular uptake but could introduce toxicity risks .

- Piperazinyl Derivatives (): 7-(2-(piperazin-1-yl)acetyl)-1,3-dimethylpurine-2,6-dione derivatives show vasodilatory activity via PDE3 inhibition. The piperazine moiety improves solubility and target engagement compared to chloromethyl .

Anti-Inflammatory Activity

- Benzylamino Derivatives (): 8-(Benzylamino)-1,3-dimethylpurine-2,6-dione derivatives inhibit TNF-α production via PDE4B/7A inhibition.

Physicochemical and Pharmacokinetic Properties

| Property | 8-(Chloromethyl)-1,3-dimethylpurine-2,6-dione | 8-Methoxy Analogs | 8-Thio Derivatives |

|---|---|---|---|

| Molecular Weight | 228.63 g/mol | ~242–260 g/mol | ~300–350 g/mol |

| LogP (Predicted) | 1.2–1.5 | 0.8–1.2 | 2.0–2.5 |

| Metabolic Stability | Moderate (reactive chloromethyl) | High | Variable (thio group) |

| Key Pharmacokinetic Risk | Potential alkylation toxicity | Low | Moderate |

生物活性

8-(Chloromethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione, also known by its CAS number 64398-14-7, is a purine derivative with notable biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts. This article explores the biological activity of this compound through a detailed review of existing literature, including research findings, case studies, and data tables.

- Molecular Formula : C8H9ClN4O2

- Molecular Weight : 196.16 g/mol

- Appearance : Powder

- Boiling Point : 382.4 °C at 760 mmHg

- Density : 1.48 g/cm³

These properties are crucial for understanding the compound's stability and reactivity in biological systems.

Anti-inflammatory Properties

Research indicates that derivatives of purine compounds exhibit significant anti-inflammatory effects. Studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

Case Study: COX Inhibition

A study evaluated the inhibitory potential of various purine derivatives on COX enzymes. The results showed that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs such as diclofenac and celecoxib. The following table summarizes the IC50 values for selected compounds:

| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |

|---|---|---|

| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Diclofenac | 6.74 | 6.12 |

| Celecoxib | 0.04 | 0.04 |

This data indicates that while the compound shows promise as an anti-inflammatory agent, it is less potent than some standard treatments.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research suggests that purine derivatives can exhibit bactericidal effects against various strains of bacteria.

Study Findings on Antimicrobial Efficacy

A series of bioassays tested the antibacterial activity of several purine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that:

- Minimum Inhibitory Concentration (MIC) values were determined for each compound.

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Standard Antibiotic (e.g., Penicillin) | 16 | 32 |

These findings suggest that while the compound has some antimicrobial activity, it may not be as effective as traditional antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the molecular structure can enhance its efficacy against specific biological targets.

Key Modifications

Research has shown that substituents at specific positions on the purine ring can significantly affect activity:

- Chloromethyl Group : Enhances anti-inflammatory activity by increasing interaction with COX enzymes.

- Dimethyl Substituents : Influence solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。